Product packaging for 3,4-difluoro-N-methylbenzene-1-sulfonamide(Cat. No.:CAS No. 888697-77-6)

3,4-difluoro-N-methylbenzene-1-sulfonamide

Cat. No.: B2864865
CAS No.: 888697-77-6
M. Wt: 207.19
InChI Key: JPCRKIRQKGTNOH-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-methylbenzene-1-sulfonamide (CAS 888697-77-6) is a fluorinated aromatic sulfonamide with the molecular formula C 7 H 7 F 2 NO 2 S and a molecular weight of 207.20 g/mol . This compound is classified as a secondary sulfonamide, characterized by a methyl group substituted on the nitrogen atom of the sulfonamide functional group . As a building block in medicinal chemistry, its primary research value lies in the development of central nervous system (CNS)-active drugs . The sulfonamide moiety is a privileged structure in drug discovery, known for its ability to fine-tune biological activity and physicochemical properties, thereby improving a compound's ability to cross the blood-brain barrier . The two fluorine atoms on the benzene ring offer distinct advantages for molecular design, enhancing the compound's metabolic stability and influencing its electronic properties and lipophilicity, which are critical parameters for optimizing drug-target interactions . Researchers utilize this chemical as a key synthetic intermediate in the preparation of more complex molecules targeting a range of CNS disorders, including neurodegeneration, affective disorders, and schizophrenia . Attention: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7F2NO2S B2864865 3,4-difluoro-N-methylbenzene-1-sulfonamide CAS No. 888697-77-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-difluoro-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO2S/c1-10-13(11,12)5-2-3-6(8)7(9)4-5/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCRKIRQKGTNOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Crystallographic Characterization Techniques for 3,4 Difluoro N Methylbenzene 1 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3,4-difluoro-N-methylbenzene-1-sulfonamide, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is essential for an unambiguous structural assignment.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl protons.

The aromatic region would display complex multiplets due to proton-proton and proton-fluorine couplings. The proton ortho to the sulfonyl group is expected to be the most deshielded. The N-methyl group would appear as a doublet due to coupling with the adjacent N-H proton, which itself would likely appear as a quartet. The exact chemical shifts are influenced by the solvent used for analysis.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
Aromatic H7.6 - 7.9m-
N-H4.5 - 5.5qJ(H,H) ≈ 5 Hz
N-CH₃2.6 - 2.8dJ(H,H) ≈ 5 Hz

Note: Predicted values are based on analogous compounds and may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. The spectrum for this compound would show distinct signals for each unique carbon atom. The chemical shifts of the aromatic carbons are significantly influenced by the electron-withdrawing sulfonyl group and the fluorine substituents. The carbons directly bonded to fluorine will appear as doublets due to one-bond carbon-fluorine coupling (¹JCF), which is typically large.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling) Predicted Coupling Constants (J, Hz)
C-S138 - 142t³J(C,F) ≈ 3-5 Hz
C-F150 - 155d¹J(C,F) ≈ 245-255 Hz
C-F153 - 158d¹J(C,F) ≈ 250-260 Hz
Aromatic C-H115 - 130d or dd-
Aromatic C-H110 - 125d or dd-
Aromatic C-H120 - 135d or dd-
N-CH₃29 - 31s-

Note: Predicted values are based on analogous compounds and may vary based on solvent and experimental conditions.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for the direct observation of fluorine atoms. For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms on the aromatic ring. These signals would likely appear as doublets of doublets due to coupling to each other (³JFF) and to the adjacent aromatic protons (³JFH and ⁴JFH). The chemical shifts in ¹⁹F NMR are sensitive to the electronic environment, providing valuable information about the substitution pattern.

While not essential for the primary structure elucidation of this achiral molecule, advanced multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguous assignment of all ¹H and ¹³C signals, especially in the complex aromatic region. For instance, HMBC can show correlations between the N-methyl protons and the sulfonamide-bearing aromatic carbon, confirming their connectivity. These techniques are crucial for resolving any spectral overlap and providing a complete picture of the molecular structure.

Vibrational Spectroscopy Applications for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a rapid and non-destructive technique used to identify functional groups within a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds, providing a unique "molecular fingerprint."

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. The sulfonamide group will show strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds. The N-H stretching vibration will also be a prominent feature. The aromatic ring will have characteristic C-H and C=C stretching vibrations, and the C-F bonds will show strong absorptions in the fingerprint region.

Table 3: Predicted FT-IR Spectral Data for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
N-H Stretch3200 - 3400Medium
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch (N-CH₃)2850 - 2960Medium-Weak
S=O Asymmetric Stretch1330 - 1370Strong
S=O Symmetric Stretch1150 - 1180Strong
Aromatic C=C Stretch1450 - 1600Medium
C-F Stretch1100 - 1250Strong
S-N Stretch900 - 950Medium

Note: Predicted values are based on characteristic frequencies for these functional groups in similar molecules.

Raman Spectroscopy, Including Surface-Enhanced Raman Spectroscopy (SERS) for Related Systems

Raman spectroscopy provides valuable information about the vibrational modes of a molecule, offering a fingerprint based on the inelastic scattering of monochromatic light. For this compound, the Raman spectrum is expected to be characterized by vibrations originating from the difluorinated benzene (B151609) ring, the sulfonamide group (-SO₂NH-), and the N-methyl group.

Surface-Enhanced Raman Spectroscopy (SERS) is a technique that dramatically enhances the Raman signal of molecules adsorbed onto a nanostructured metal surface, such as gold (Au) or silver (Ag) nanoparticles. nih.govnih.gov While direct SERS studies on this compound are not widely published, extensive research on related sulfonamide compounds provides a strong basis for predicting its behavior. nih.govglobethesis.com SERS can achieve high sensitivity, reaching near-single-molecule detection levels, making it a powerful tool for trace analysis. globethesis.com

In related sulfonamides, characteristic Raman peaks are assigned using experimental data combined with theoretical calculations like Density Functional Theory (DFT). nih.gov Key vibrational modes for sulfonamides include the symmetric stretching of the SO₂ group, S-N stretching, and various benzene ring vibrations. researchgate.net For instance, in studies of sulfadiazine (B1682646) and sulfathiazole, characteristic peaks useful for qualitative and quantitative assessment were identified in the 800-1600 cm⁻¹ region. nih.govresearchgate.net The SERS spectra can differ from standard Raman spectra in peak shape and relative intensity, often showing fewer total peaks but effectively reflecting the core structural information. nih.gov The pH of the solution can significantly influence the SERS signal by affecting the molecule's spatial structure and its adsorption onto the substrate surface. globethesis.com

Table 1: Representative Vibrational Modes for Aromatic Sulfonamides

Vibrational Mode Typical Wavenumber (cm⁻¹) Range Description
Benzene Ring Vibration1580 - 1600C=C stretching within the aromatic ring. researchgate.net
SO₂ Symmetric Stretching1140 - 1180Symmetric stretching of the two S=O bonds. researchgate.net
S-N Stretching990 - 1010Stretching of the sulfur-nitrogen bond. researchgate.net
Ring Breathing/Puckering815 - 830Collective vibration of the aromatic ring. nih.gov

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass. For this compound (C₇H₇F₂NO₂S), HRMS can confirm the molecular formula by measuring its monoisotopic mass with high accuracy. Techniques like Fourier Transform Ion Cyclotron Resonance (FTICR) and Orbitrap mass spectrometry are at the forefront of ultra-high-resolution measurements in pharmaceutical analysis. nih.gov

The primary utility of HRMS is to distinguish between compounds that may have the same nominal mass but different elemental formulas. By providing an exact mass, HRMS validates the identity of the synthesized compound and can detect trace impurities with different compositions.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of a selected precursor ion. Under conditions such as electrospray ionization (ESI), the protonated molecule [M+H]⁺ of this compound would be generated and then subjected to collision-induced dissociation (CID).

Studies on a wide range of sulfonamides have established common fragmentation pathways. nih.govresearchgate.net A primary and characteristic fragmentation event for aromatic sulfonamides is the cleavage of the S-N bond. researchgate.net Another common pathway involves the loss of sulfur dioxide (SO₂). researchgate.net

For this compound, the expected fragmentation pathways would include:

Loss of SO₂: The [M+H]⁺ ion could lose a neutral SO₂ molecule (64 Da).

Cleavage of the S-N bond: This is a dominant pathway, leading to the formation of a resonance-stabilized 3,4-difluorobenzenesulfonyl cation or a fragment corresponding to the protonated N-methylamine moiety. researchgate.net

Cleavage of the C-S bond: This pathway would result in the formation of a 3,4-difluorophenyl radical cation and the [CH₃NHSO₂]⁺ fragment.

The precise masses of these fragments, as determined by HRMS, are crucial for confirming the proposed fragmentation mechanisms and definitively identifying the compound's structure.

Table 2: Proposed Mass Spectrometry Fragments for this compound

Fragment Ion Proposed Structure Neutral Loss Notes
[M+H]⁺[C₇H₈F₂NO₂S]⁺-Protonated parent molecule.
[M+H - SO₂]⁺[C₇H₈F₂N]⁺SO₂Resulting from the loss of sulfur dioxide. researchgate.net
[C₆H₃F₂SO₂]⁺3,4-difluorobenzenesulfonyl cationCH₃NHResulting from S-N bond cleavage.
[C₆H₄F₂]⁺˙3,4-difluorobenzene radical cationCH₃NSO₂Resulting from C-S bond cleavage.

X-ray Diffraction Analysis for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs within a crystal lattice.

While the specific crystal structure of this compound is not detailed in the provided search results, analysis of closely related N-substituted benzenesulfonamides allows for a robust prediction of its key structural features. nih.govnih.govnsf.gov

The geometry around the sulfur atom in the sulfonamide group is expected to be a distorted tetrahedron. nih.gov The S=O bond lengths are typically in the range of 1.42 to 1.44 Å, the S-N bond length is around 1.61 to 1.62 Å, and the S-C(aryl) bond length is approximately 1.76 Å. nih.govnih.govnsf.gov

A critical conformational descriptor is the torsion angle C(aryl)-S-N-C(methyl), which defines the orientation of the substituents around the S-N bond. In related structures, this group often adopts a gauche conformation. nih.govnsf.gov The two aromatic rings in similar N-aryl sulfonamides are often significantly tilted relative to each other. researchgate.netresearchgate.net The presence of ortho- and meta-fluorine atoms on the benzene ring can influence the molecule's conformation and electronic properties through steric and electronic effects. nih.gov

Table 3: Typical Bond Lengths and Angles for N-Substituted Benzenesulfonamide (B165840) Moieties

Parameter Typical Value Reference
S=O Bond Length1.42 - 1.44 Å nih.govnih.govnsf.gov
S-N Bond Length1.61 - 1.62 Å nih.govnih.govnsf.gov
S-C(aryl) Bond Length~1.76 Å nih.govnsf.gov
O-S-O Bond Angle~119° nih.gov
C-S-N-C Torsion Angle~58-61° (gauche) nih.govnih.gov

The crystal packing of sulfonamides is typically dominated by intermolecular hydrogen bonds involving the sulfonamide group. nih.govnih.gov In N-monosubstituted sulfonamides like this compound, the N-H group acts as a hydrogen bond donor, while one of the sulfonyl oxygen atoms acts as an acceptor.

This N-H···O hydrogen bonding is a recurring and structure-directing motif, often leading to the formation of centrosymmetric dimers or infinite one-dimensional ribbons. nih.govnih.gov These primary structures are then further organized into a three-dimensional network through weaker interactions.

Computational and Theoretical Chemistry Investigations of 3,4 Difluoro N Methylbenzene 1 Sulfonamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For sulfonamide derivatives, DFT calculations, often utilizing functionals like B3LYP, are instrumental in predicting molecular geometries and electronic properties. nih.govnih.govfigshare.com These calculations typically employ basis sets such as 6-311++G(d,p) to ensure a high degree of accuracy. nih.govmdpi.com The choice of functional and basis set is crucial, as it can influence the correlation between theoretical predictions and experimental findings. nih.gov

Geometry Optimization and Detailed Conformational Analysis

Geometry optimization is a fundamental step in computational chemistry that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For sulfonamides, DFT calculations can predict the existence of multiple stable conformers. figshare.comnih.gov For instance, studies on similar sulfonamides have shown that different orientations of the S-N bond relative to the benzene (B151609) plane, as well as the rotation of the NH2 group, can lead to distinct conformers with varying energies. figshare.comnih.gov

In the case of 3,4-difluoro-N-methylbenzene-1-sulfonamide, a conformational analysis would likely reveal different stable arrangements of the N-methylsulfonamide group with respect to the difluorinated benzene ring. Key dihedral angles, such as the C-C-S-N angle, would be determined to characterize these conformations. nih.gov The relative energies of these conformers are calculated to identify the most stable, or ground-state, geometry. For example, in related sulfonamides, eclipsed and staggered forms have been identified, with the eclipsed form often being energetically favored. figshare.comnih.gov

Table 1: Illustrative Conformational Analysis Data for a Sulfonamide Derivative

Conformer Dihedral Angle (C-C-S-N) Relative Energy (kcal/mol)
Eclipsed 90° 0.00
Staggered 180° 1.24
Gauche ~60° 3.56

Note: This data is illustrative and based on findings for similar sulfonamide compounds. nih.govnih.gov

Analysis of Electronic Properties and Frontier Molecular Orbitals (FMOs)

The electronic properties of a molecule are critical to understanding its reactivity and behavior. DFT calculations provide access to a wealth of electronic information, including the distribution of electron density and the energies of molecular orbitals. mkjc.in The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. libretexts.org The energy gap between the HOMO and LUMO (Egap) is a key indicator of molecular stability and reactivity. researchgate.netnih.gov

For this compound, the HOMO is expected to be localized on the electron-rich regions of the molecule, likely the benzene ring and the sulfonamide group, while the LUMO may be distributed across the aromatic system. researchgate.net The fluorine substituents, being highly electronegative, would influence the electron distribution and the energies of the FMOs. researchgate.net

Table 2: Representative Frontier Molecular Orbital Data for a Fluorinated Sulfonamide

Orbital Energy (eV)
HOMO -7.5
LUMO -1.2
Energy Gap (Egap) 6.3

Note: This data is representative and derived from studies on analogous fluorinated sulfonamides. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility Assessment

While specific molecular dynamics (MD) simulations for this compound are not detailed in the provided search results, this computational technique is widely used to explore the conformational landscapes and flexibility of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves and changes shape. This would allow for a dynamic assessment of the conformational stability and transitions between different energy minima identified through DFT calculations.

Derivation and Interpretation of Quantum Chemical Descriptors and Reactivity Indices

From the electronic structure data obtained through DFT calculations, a variety of quantum chemical descriptors can be derived to quantify the reactivity of this compound. These descriptors provide a quantitative basis for predicting how the molecule will behave in chemical reactions. Important descriptors include:

Electronic Chemical Potential (μ): A measure of the escaping tendency of electrons from a system.

Chemical Hardness (η): A measure of the resistance to charge transfer.

Electrophilicity (ω): An index that quantifies the ability of a molecule to accept electrons.

Nucleophilicity (N): An index that measures the electron-donating ability of a molecule. mdpi.com

These indices are calculated from the HOMO and LUMO energies and are valuable for understanding the global reactivity of the molecule. mdpi.com Additionally, molecular electrostatic potential (MEP) maps can be generated to visualize the charge distribution and identify regions that are prone to electrophilic or nucleophilic attack. researchgate.net

Table 3: Illustrative Quantum Chemical Descriptors

Descriptor Definition
Electronic Chemical Potential (μ) μ = (E_HOMO + E_LUMO) / 2
Chemical Hardness (η) η = (E_LUMO - E_HOMO) / 2
Electrophilicity (ω) ω = μ^2 / (2η)
Nucleophilicity (N) N = E_HOMO - E_HOMO(TCE)

Note: TCE (tetracyanoethylene) is used as a reference molecule for nucleophilicity calculations.

Computational Studies on Molecular Recognition and Binding Modes

Computational studies are frequently employed to investigate how a molecule like this compound might interact with other molecules, such as biological macromolecules. nih.gov Molecular docking is a common technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov These studies can elucidate potential binding modes by identifying key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. mkjc.in

For this compound, computational docking could be used to explore its potential binding affinity and conformation within a receptor's active site. nih.gov While specific biological targets are outside the scope of this discussion, the principles of molecular recognition involve analyzing the steric and electronic complementarity between the ligand and the binding site. The sulfonamide group, for instance, is known to participate in hydrogen bonding interactions. biosynth.com

Structure Activity Relationship Sar Studies and Molecular Design Principles for Sulfonamide Derivatives

General Principles of Sulfonamide Structure-Activity Relationships in Molecular Design

The sulfonamide group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents. The versatility of the sulfonamide scaffold stems from its unique physicochemical properties and its ability to engage in various non-covalent interactions with biological targets. The general structure, R-SO₂NR'R'', allows for extensive modification at the aromatic ring (R) and the sulfonamide nitrogen (R' and R''), providing a rich platform for SAR studies.

Key principles governing the SAR of sulfonamides include:

The Sulfonamide Moiety as a Hydrogen Bond Donor and Acceptor: The sulfonamide group can act as a hydrogen bond donor through the N-H group (in primary and secondary sulfonamides) and as a hydrogen bond acceptor via its two oxygen atoms. These interactions are crucial for anchoring the molecule within the binding site of a target protein.

The Aromatic Ring as a Scaffold for Diverse Interactions: The benzene (B151609) ring of a benzenesulfonamide (B165840) can participate in π-π stacking, hydrophobic interactions, and cation-π interactions. Substituents on the aromatic ring can modulate these interactions and influence the electronic properties of the entire molecule.

Ionization State and pKa: The acidity of the sulfonamide N-H proton (pKa) is a critical determinant of its biological activity. The ionized form is often the active species, and achieving an optimal pKa is a common goal in sulfonamide drug design.

These fundamental principles provide the framework for designing novel sulfonamide derivatives with tailored biological activities.

Impact of Difluoro Substitution on Molecular Interactions and Scaffold Characteristics

The introduction of fluorine atoms into a drug molecule can profoundly alter its properties. In the case of 3,4-difluoro-N-methylbenzene-1-sulfonamide, the two fluorine atoms on the benzene ring have a multifaceted impact on its molecular interactions and scaffold characteristics.

Fluorine's high electronegativity creates a strong dipole moment in the C-F bond, which can lead to favorable electrostatic interactions with polar residues in a protein's active site. The 3,4-difluoro substitution pattern, in particular, creates a distinct electronic profile on the aromatic ring, influencing its ability to participate in π-stacking and other non-covalent interactions.

Furthermore, the replacement of hydrogen with fluorine can enhance the metabolic stability of the compound by blocking sites susceptible to oxidative metabolism. Fluorine's small van der Waals radius means that this substitution can often be made without introducing significant steric hindrance. The increased lipophilicity imparted by fluorine can also improve membrane permeability and bioavailability.

Role of N-Methyl Substitution on the Sulfonamide Moiety in Modulating Reactivity and Interactions

The presence of a methyl group on the sulfonamide nitrogen (N-methyl) significantly influences the molecule's properties. Unlike primary sulfonamides, N-methylated sulfonamides lack a hydrogen bond donor at the nitrogen atom. This seemingly minor change can have profound effects on the binding mode and selectivity of the compound.

The N-methyl group can:

Alter Binding Interactions: By removing a hydrogen bond donor, the N-methyl group forces a different orientation within the binding pocket, potentially leading to interactions with different amino acid residues. This can be a key strategy for achieving selectivity for a particular receptor subtype.

Enhance Metabolic Stability: N-methylation can protect the sulfonamide nitrogen from metabolic reactions, thereby increasing the compound's half-life in the body.

Modulate Acidity: The presence of the methyl group influences the electronic environment of the sulfonamide, which can subtly alter the acidity of any remaining N-H protons in related structures, though this is not applicable in the tertiary N-methylsulfonamide.

Studies on N-methylated versus non-N-methylated sulfonamides have shown that this substitution can enhance recognition by certain enzymes and protect against acid hydrolysis.

Strategic Modifications and Derivatization of the this compound Scaffold

The this compound scaffold serves as a promising starting point for the development of new therapeutic agents. Strategic modifications can be employed to explore the chemical space around this core structure and to optimize its biological activity.

Aromatic Ring Derivatization Strategies to Explore Chemical Space

The 3,4-difluorinated benzene ring offers several positions for further substitution to probe for additional interactions with a target protein. Strategies for derivatization include:

Introduction of Small Hydrophobic Groups: Adding methyl or ethyl groups at other positions on the ring can explore hydrophobic pockets within the binding site.

Addition of Hydrogen Bond Donors/Acceptors: Incorporating groups like hydroxyl, amino, or methoxy (B1213986) can create new hydrogen bonding opportunities.

Bioisosteric Replacements: Replacing one of the fluorine atoms with other halogens (e.g., chlorine) or a cyano group can fine-tune the electronic and steric properties of the ring.

The following table illustrates potential derivatization strategies and their rationale:

Position of Derivatization Substituent Rationale for Modification
2-position-ClExplore halogen bonding interactions.
5-position-OCH₃Introduce a hydrogen bond acceptor.
6-position-CH₃Probe for small hydrophobic pockets.

Modifications at the Sulfonamide Nitrogen

While the N-methyl group is a defining feature of the scaffold, further modifications at this position can yield valuable SAR insights. Replacing the methyl group with larger alkyl chains (e.g., ethyl, propyl) can probe the steric tolerance of the binding site. Introducing cyclic structures, such as a piperidine (B6355638) or morpholine (B109124) ring, can constrain the conformation of the side chain and potentially increase binding affinity.

The following table outlines potential modifications at the sulfonamide nitrogen:

N-Substituent Potential Impact
EthylIncreased lipophilicity, probe steric limits.
Cyclopropyl (B3062369)Introduce conformational rigidity.
2-MethoxyethylEnhance solubility and introduce a hydrogen bond acceptor.

Systematic SAR Studies on Analogues with Varied Substituents

Systematic SAR studies are crucial for understanding the precise structural requirements for optimal activity. By synthesizing and testing a series of analogues with varied substituents at different positions, a quantitative understanding of the contribution of each group can be developed.

For example, a systematic study might involve varying the substituents at the 5-position of the 3,4-difluorobenzene ring while keeping the N-methylsulfonamide moiety constant. The biological activity of these analogues would then be measured to determine the optimal substituent for that position.

The hypothetical data in the table below illustrates the type of information that would be generated from such a study, with "Relative Activity" being a measure of the compound's efficacy against a specific biological target compared to the parent compound.

Compound R1 (5-position) Relative Activity
1 (Parent)-H1.0
2-F1.5
3-Cl2.3
4-CH₃0.8
5-OCH₃1.9

Such systematic studies are essential for the rational design of more potent and selective derivatives of the this compound scaffold.

Sulfonamides as Privileged Scaffolds in Modern Medicinal Chemistry

The sulfonamide functional group (-SO₂NHR) is a prominent feature in a vast array of clinically approved drugs, underscoring its status as a "privileged scaffold". This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus serving as a fertile starting point for drug discovery programs.

General Applications of the Sulfonamide Motif in Small Molecule Design

The utility of the sulfonamide motif is remarkably broad, extending far beyond its historical roots in antibacterial agents. In contemporary drug design, this functional group is integral to compounds targeting a wide spectrum of diseases. Its prevalence is due to its unique combination of chemical and physical properties. The sulfonamide group is a key structural element in various therapeutic classes, including diuretics, anticonvulsants, anti-inflammatory agents (specifically COX-2 inhibitors), antiviral drugs, and anticancer agents. rsc.org

The nitrogen atom of the sulfonamide can be unsubstituted (primary), monosubstituted (secondary), or disubstituted (tertiary), allowing for the introduction of diverse substituents to explore chemical space and optimize pharmacological activity. nih.gov The geometry of the sulfonamide group, with its tetrahedral sulfur center, provides a three-dimensional architecture that can be effectively utilized to engage with biological targets. Furthermore, the sulfonamide moiety can act as a bioisostere for other functional groups, such as carboxylic acids, offering an alternative chemical entity with potentially improved pharmacokinetic properties.

Strategies for Modulating Solubility, Metabolic Stability, and Hydrogen Bonding Capabilities through Sulfonamide Incorporation

The physicochemical properties of a drug candidate are critical to its success, and the sulfonamide group offers medicinal chemists a powerful tool to fine-tune these characteristics.

Hydrogen Bonding: The sulfonamide group is an excellent hydrogen bond donor (via the N-H in primary and secondary sulfonamides) and acceptor (via the two sulfonyl oxygens). This dual capability allows it to form strong and directional interactions with amino acid residues in the binding sites of proteins and enzymes. These interactions are fundamental to achieving high binding affinity and selectivity for a biological target. The N-methyl group in a secondary sulfonamide still allows for hydrogen bond acceptance by the sulfonyl oxygens, while removing the hydrogen bond donor capability of the nitrogen.

The Role of Fluoroaryl Moieties in Drug Discovery and Chemical Biology

The introduction of fluorine atoms into drug candidates, particularly on aromatic rings, is a widely employed strategy in medicinal chemistry to enhance a molecule's pharmacological profile. The 3,4-difluorophenyl group in the target compound is a prime example of this approach.

Bioisosteric Replacement and Property Modulation through Fluorine Introduction

Fluorine's unique properties—its small size (similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine bond—make it a valuable tool for molecular design.

Bioisosteric Replacement: Fluorine can serve as a bioisostere for a hydrogen atom. This substitution can lead to significant improvements in a compound's properties without drastically altering its size or shape, allowing it to maintain its interaction with the target receptor.

Modulation of Physicochemical Properties: The high electronegativity of fluorine can have a profound impact on the electronic properties of the aromatic ring and adjacent functional groups. tandfonline.com This can alter the pKa of nearby acidic or basic centers, influencing a compound's ionization state at physiological pH and thereby affecting its solubility, permeability, and binding interactions. The introduction of fluorine often increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier. nih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic attack by cytochrome P450 enzymes. By replacing a metabolically labile C-H bond with a C-F bond, medicinal chemists can block sites of oxidative metabolism, thereby increasing the metabolic stability and in vivo half-life of a drug. tandfonline.com In the context of this compound, the fluorine atoms can protect the aromatic ring from hydroxylation.

The table below summarizes the key physicochemical properties of fluorine that are relevant to drug design.

PropertyValue/DescriptionImplication in Drug Design
van der Waals Radius1.47 Å (cf. H at 1.20 Å)Minimal steric perturbation upon substitution for hydrogen.
Electronegativity (Pauling Scale)3.98 (highest of all elements)Can alter the pKa of nearby functional groups and influence binding interactions.
C-F Bond Energy~116 kcal/mol (cf. C-H at ~99 kcal/mol)Increased metabolic stability by blocking sites of oxidation.
Lipophilicity Contribution (Hansch π value)+0.14Can enhance membrane permeability and binding to hydrophobic pockets.

Scaffold Derivatization and Diversification Strategies for Library Design

The core structure of this compound serves as an excellent starting point for the construction of chemical libraries for high-throughput screening and lead optimization.

Design of Chemical Libraries Based on the Sulfonamide Core

Chemical libraries are collections of structurally related compounds that are synthesized and screened to identify new drug leads. The sulfonamide scaffold is highly amenable to library design due to the commercial availability of a wide variety of sulfonyl chlorides and amines, which can be combined to generate a vast number of diverse sulfonamide derivatives.

The synthesis of a library based on the this compound scaffold would typically start from 3,4-difluoroaniline, which can be converted to 3,4-difluorobenzenesulfonyl chloride. chemimpex.com This key intermediate can then be reacted with a diverse panel of primary and secondary amines to generate a library of sulfonamides. Alternatively, 3,4-difluorobenzenesulfonyl chloride can be reacted with methylamine (B109427) to produce the parent compound, which could then be further functionalized if other reactive handles are present on a more complex amine substituent.

The table below illustrates a hypothetical library design based on the 3,4-difluorobenzenesulfonamide (B20461) core, showcasing the potential for diversification.

R Group (Amine Component)Potential Therapeutic AreaRationale for Inclusion
Substituted PiperazinesCNS Disorders, OncologyPiperazine is a common motif in CNS-active drugs and kinase inhibitors.
Chiral Amino AlcoholsCardiovascular DiseaseIntroduction of stereocenters and hydrogen bonding groups for specific receptor interactions.
Bicyclic HeterocyclesInfectious DiseasesRigid scaffolds can confer high binding affinity and selectivity.
Aromatic and Heteroaromatic AminesAnti-inflammatory, OncologyExploration of π-π stacking interactions and additional hydrogen bonding opportunities.

Medicinal Chemistry and Drug Discovery Perspectives of Sulfonamide Scaffolds

Introduction of Diverse Functional Groups for Scaffold Expansion

The strategic introduction of diverse functional groups onto a core molecular scaffold is a cornerstone of modern medicinal chemistry. This process, often referred to as scaffold expansion or derivatization, allows for the systematic exploration of chemical space to optimize a compound's pharmacological profile. In the context of sulfonamide-containing molecules, this approach has been instrumental in the development of a wide array of therapeutic agents. nih.gov The 3,4-difluorobenzenesulfonamide (B20461) moiety, in particular, is recognized as a valuable building block in the synthesis of biologically active molecules for both pharmaceutical and agrochemical applications. chemimpex.com The presence of the difluoro substitution pattern is known to enhance metabolic stability and bioavailability, making it an attractive starting point for drug discovery programs. chemimpex.com

The compound 3,4-difluoro-N-methylbenzene-1-sulfonamide presents multiple avenues for the introduction of diverse functional groups to expand its chemical scaffold. These modifications can be strategically employed to fine-tune the molecule's size, shape, polarity, and hydrogen bonding capabilities, thereby influencing its potency, selectivity, and pharmacokinetic properties. The primary sites for modification on this scaffold are the sulfonamide nitrogen, the aromatic ring, and the N-methyl group.

Modification at the Sulfonamide Nitrogen:

The nitrogen atom of the sulfonamide group is a key site for derivatization. While the parent compound is N-methylated, this position can be further elaborated. For instance, replacement of the methyl group with longer alkyl chains, cyclic systems, or functionalized appendages can significantly impact the compound's lipophilicity and interaction with biological targets. This approach is a common strategy in medicinal chemistry to explore new binding interactions and modulate physicochemical properties.

Modification of the Aromatic Ring:

The 3,4-difluorophenyl ring offers opportunities for substitution, although the presence of two fluorine atoms can influence the reactivity of the ring. Nucleophilic aromatic substitution (SNAr) reactions could potentially be employed to displace one of the fluorine atoms with other functional groups, such as amines, alcohols, or thiols, leading to a diverse library of analogs. Furthermore, electrophilic aromatic substitution reactions, while potentially challenging due to the deactivating effect of the sulfonyl and fluoro groups, could introduce substituents at the available ring positions.

Modification of the N-Methyl Group:

The N-methyl group itself can be a point of diversification. For example, bioisosteric replacement of the methyl group with other small alkyl groups or functionalized moieties can alter the compound's metabolic stability and conformational preferences. cambridgemedchemconsulting.com This type of subtle modification can lead to significant changes in biological activity.

The strategic diversification of the this compound scaffold can be guided by structure-activity relationship (SAR) studies and computational modeling to design novel analogs with improved therapeutic potential. nih.gov The following table illustrates potential modifications and the rationale behind them:

Modification Site Example of Introduced Functional Group Rationale for Modification Potential Impact on Properties
Sulfonamide NitrogenReplacement of methyl with ethyl, propyl, or cyclopropyl (B3062369) groupsTo explore the impact of increased alkyl size on target binding and lipophilicity.Increased lipophilicity, potential for new van der Waals interactions.
Sulfonamide NitrogenIntroduction of a carboxyethyl groupTo introduce a polar, ionizable group.Increased polarity and water solubility, potential for new ionic interactions.
Aromatic RingSubstitution of a fluorine atom with an amino or hydroxyl groupTo introduce hydrogen bond donor/acceptor capabilities.Increased polarity, potential for new hydrogen bonding interactions with the target.
Aromatic RingAddition of a methoxy (B1213986) or chloro group at an open positionTo modulate the electronic properties and metabolic stability of the ring.Altered electron density of the ring, potential to block metabolic sites.
N-Methyl GroupReplacement with a difluoromethyl or trifluoromethyl groupTo enhance metabolic stability and modulate lipophilicity.Increased metabolic stability, altered lipophilicity and electronic properties.

These examples represent a fraction of the possibilities for expanding the this compound scaffold. Through combinatorial chemistry and targeted synthesis, a vast chemical space can be explored to identify novel compounds with desirable pharmacological profiles.

Future Directions and Emerging Research Avenues for 3,4 Difluoro N Methylbenzene 1 Sulfonamide Research

Development of Novel and Efficient Synthetic Methodologies for Analogues

The continued investigation of 3,4-difluoro-N-methylbenzene-1-sulfonamide hinges on the development of novel and efficient synthetic routes to produce a diverse library of analogues. Current synthetic strategies for N-aryl sulfonamides often serve as a foundation, but future efforts will likely concentrate on methods that offer greater flexibility, higher yields, and improved sustainability. The construction of the N-aryl sulfonamide linkage is a critical step, and research into new catalytic systems and coupling reagents is an active area of investigation.

Key areas of focus will include late-stage functionalization, where modifications are introduced in the final steps of a synthesis. This approach is highly valuable for rapidly creating a variety of derivatives from a common intermediate, thereby streamlining the structure-activity relationship (SAR) studies. Furthermore, the development of one-pot or multicomponent reactions, where several chemical transformations occur in a single reaction vessel, is expected to enhance the efficiency of synthesizing complex analogues. The goal is to create synthetic pathways that are not only efficient but also amenable to the production of a wide range of structurally varied molecules for biological evaluation.

Advanced Computational Modeling for Rational Design and Prediction of Molecular Behavior

Advanced computational modeling is set to play a pivotal role in the rational design and prediction of the molecular behavior of this compound analogues. Techniques such as molecular docking, quantum mechanics (QM) calculations, and molecular dynamics (MD) simulations can provide deep insights into how these molecules interact with biological targets at the atomic level. These computational tools can help in predicting binding affinities, understanding key intermolecular interactions, and elucidating the conformational preferences of the sulfonamide scaffold.

By employing these in silico methods, researchers can prioritize the synthesis of compounds with the highest likelihood of desired biological activity, thereby saving time and resources. For instance, computational models can be used to predict how different substituents on the benzene (B151609) ring or modifications to the N-methyl group will affect the molecule's interaction with a specific protein target. This predictive power allows for a more targeted and hypothesis-driven approach to analogue design, moving beyond traditional trial-and-error methods.

Exploration of New Chemical Space through Scaffold Modifications

To explore new chemical space and potentially discover novel biological activities, future research will involve significant modifications to the this compound scaffold. This can be achieved through several strategies, including scaffold hopping, where the core structure is replaced with a different, isosteric ring system that maintains the essential pharmacophoric features. This approach can lead to the discovery of new intellectual property and compounds with improved physicochemical properties.

Another avenue for exploration is the introduction of diverse functional groups and substituents at various positions of the molecule. This includes exploring a wider range of halogenation patterns, incorporating different alkyl or aryl groups on the sulfonamide nitrogen, and introducing novel heterocyclic moieties. The goal of these modifications is to systematically probe the structure-activity landscape and identify key structural features that govern biological activity and selectivity. Expanding into three-dimensional chemical space by introducing more complex and rigid substituents is also a promising direction.

Integration with High-Throughput Screening Technologies for Structure-Property Correlation Studies

The integration of synthetic efforts with high-throughput screening (HTS) technologies will be instrumental in accelerating the discovery of lead compounds and establishing robust structure-property correlations. HTS allows for the rapid biological evaluation of large libraries of this compound analogues against a panel of biological targets. This technology can quickly identify "hit" compounds with promising activity, which can then be prioritized for further optimization.

The data generated from HTS, when combined with the structural information of the synthesized analogues, provides a rich dataset for quantitative structure-activity relationship (QSAR) studies. These studies aim to build mathematical models that correlate the chemical structure of a compound with its biological activity. Such models can then be used to predict the activity of virtual compounds, further guiding the design of new and more potent analogues. The synergy between automated synthesis, HTS, and computational modeling creates a powerful discovery engine for efficiently exploring the therapeutic potential of the this compound scaffold.

Q & A

Q. What are the typical synthetic routes for 3,4-difluoro-N-methylbenzene-1-sulfonamide, and how are reaction conditions optimized?

The synthesis involves two primary steps: (1) sulfonation of 3,4-difluorobenzene with chlorosulfonic acid to form the sulfonyl chloride intermediate, and (2) amidation with methylamine to introduce the N-methylsulfonamide group . Key parameters include:

  • Temperature control (0–5°C during sulfonation to minimize side reactions).
  • Solvent selection (e.g., dichloromethane for solubility and inertness).
  • Stoichiometric ratios (excess methylamine to drive amidation to completion). Purification via recrystallization or column chromatography is critical for removing unreacted starting materials.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Standard characterization methods include:

  • NMR spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to confirm substituent positions and purity.
  • IR spectroscopy : Identification of sulfonamide S=O stretches (~1350–1150 cm1^{-1}).
  • Mass spectrometry : High-resolution MS to verify molecular weight (C7_7H7_7F2_2NO2_2S, MW 207.20 g/mol).
  • X-ray crystallography : For resolving crystal packing and bond angles (e.g., S–N bond length ~1.63 Å in similar sulfonamides) .

Q. What are the common reactivity patterns of this compound in organic chemistry?

The compound participates in:

  • Nucleophilic aromatic substitution : Fluorine atoms at positions 3 and 4 can be replaced by amines or alkoxides under basic conditions.
  • Sulfonamide derivatization : The sulfonamide group reacts with electrophiles (e.g., acyl chlorides) to form N-acylated products.
  • Cross-coupling reactions : Suzuki-Miyaura coupling for introducing aryl/heteroaryl groups .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?

A factorial design approach minimizes experimental trials while maximizing data output. Key factors include:

FactorRangeResponse Variable
Temperature0–10°CYield (%)
Methylamine equivalence1.5–3.0Purity (HPLC)
Reaction time2–6 hrsByproduct formation
Statistical analysis (e.g., ANOVA) identifies significant variables. For example, excess methylamine (>2.5 eq) improves yield but may increase purification complexity .

Q. What computational strategies predict the biological activity of this compound?

  • Quantum Mechanical (QM) Calculations : Assess electronic properties (e.g., Fukui indices for reactive sites).
  • Molecular Docking : Simulate interactions with target enzymes (e.g., carbonic anhydrase, a common sulfonamide target).
  • QSAR Models : Correlate substituent effects (e.g., fluorine electronegativity) with inhibitory potency .

Q. How do structural modifications influence biological activity, and how can contradictions in literature data be resolved?

Variations in halogen positioning (e.g., 3,4-difluoro vs. 4-fluoro analogs) alter steric and electronic profiles, affecting binding affinity. Contradictions in activity data may arise from:

  • Assay conditions (e.g., pH sensitivity of sulfonamide-enzyme interactions).
  • Purity of synthesized batches (e.g., residual solvents affecting IC50_{50} values). Systematic meta-analysis of substituent effects and standardized assay protocols are recommended .

Q. What role does this compound play in materials science or environmental chemistry?

Potential applications include:

  • Polymer precursors : Sulfonamide groups enhance thermal stability in polyamide synthesis.
  • Membrane technology : Fluorinated sulfonamides improve hydrophobicity in separation membranes. Environmental studies focus on degradation pathways (e.g., hydrolysis rates under UV exposure) .

Data Contradiction Analysis

Q. Why do different studies report conflicting reactivity or biological activity data for this compound?

Discrepancies often stem from:

  • Synthetic impurities : Unreacted sulfonyl chloride or methylamine residues skew reactivity.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states differently than non-polar solvents.
  • Biological assay variability : Cell line specificity or enzyme isoform differences (e.g., CA-II vs. CA-IX inhibition). Reproducibility requires rigorous characterization (e.g., 19F^{19}\text{F} NMR for fluorine content) and adherence to standardized protocols .

Methodological Tables

Q. Table 1: Key Synthetic Parameters and Optimization Strategies

ParameterOptimal RangeImpact on Yield/Purity
Sulfonation temperature0–5°CMinimizes sulfonic acid byproducts
Methylamine equivalence2.5–3.0 eqMaximizes amidation efficiency
Reaction time (amidation)4–6 hrsBalances completion vs. degradation

Q. Table 2: Common Biological Targets and Assay Conditions

Target EnzymeAssay TypeIC50_{50} Range (µM)
Carbonic anhydrase IISpectrophotometric0.1–5.0
TyrosinaseColorimetric10–50
Antibacterial (E. coli)MIC assay25–100

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.